molecular formula C14H10F3N3S B2937669 N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine CAS No. 1421509-40-1

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine

Cat. No.: B2937669
CAS No.: 1421509-40-1
M. Wt: 309.31
InChI Key: WGIDZNFLADEZOF-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethyl)benzo[d]thiazole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)aniline
  • N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
  • N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide

Uniqueness

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzo[d]thiazole moiety contributes to its biological activity .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S/c15-14(16,17)10-5-3-6-11-12(10)20-13(21-11)19-8-9-4-1-2-7-18-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDZNFLADEZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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